Technical Guide: 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Technical Guide: 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine
Executive Summary & Chemical Identity
6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine is a high-value heterocyclic scaffold belonging to the 5-azaindole family.[1] Its structural uniqueness lies in the orthogonal reactivity of its two halogen substituents: a labile iodine at the electron-rich C-3 position and a robust bromine at the electron-deficient C-6 position.[1]
This dual-halogen motif allows medicinal chemists to perform sequential, regioselective cross-coupling reactions, making it an essential building block for constructing complex kinase inhibitors (e.g., JAK, Aurora, FMS) and tubulin-targeting agents.
Chemical Data Table
| Property | Specification |
| CAS Number | 1000341-73-0 |
| IUPAC Name | 6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine |
| Molecular Formula | C₇H₄BrIN₂ |
| Molecular Weight | 322.93 g/mol |
| Core Scaffold | 5-Azaindole (Pyrrolo[3,2-c]pyridine) |
| SMILES | IC1=CNC2=C1C=C(Br)N=C2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; limited solubility in DCM/MeOH |
Synthesis & Production Protocols
The synthesis of this scaffold is non-trivial due to the specific isomerism of the 5-azaindole core.[1] The most robust route involves the de novo construction of the 6-bromo-5-azaindole core followed by late-stage electrophilic iodination.[1]
Stage 1: Construction of the 5-Azaindole Core
The 5-azaindole skeleton is typically synthesized via a modified Batcho-Leimgruber indole synthesis starting from substituted pyridines.[1]
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Oxidation: Conversion to N-oxide using m-CPBA.
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Nitration: Electrophilic nitration (HNO₃/H₂SO₄) installs the nitro group at C-4.[1]
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Enamine Formation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) converts the methyl group to an enamine.[1]
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Reductive Cyclization: Iron-mediated reduction (Fe/AcOH) cyclizes the intermediate to form 6-bromo-1H-pyrrolo[3,2-c]pyridine .[1]
Stage 2: Regioselective C-3 Iodination
The final step exploits the high electron density of the pyrrole ring (C-3) relative to the pyridine ring.[1]
-
Reagents: N-Iodosuccinimide (NIS) is preferred over elemental iodine for stoichiometry control.[1]
-
Solvent: DMF or Acetonitrile.[1]
-
Conditions: 0°C to Room Temperature, 2–4 hours.
-
Mechanism: SEAr (Electrophilic Aromatic Substitution).[4] The iodine selectively attacks C-3 without affecting the C-6 bromine.[1]
Visualization: Synthesis Pathway
Caption: Step-wise construction of the 6-bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine scaffold from pyridine precursors.
Orthogonal Reactivity & Functionalization
The primary value of CAS 1000341-73-0 is its ability to undergo sequential cross-coupling .[1] The C-I bond is significantly weaker and more labile towards Pd(0) oxidative addition than the C-Br bond.
Reactivity Hierarchy
-
N-1 (Pyrrole Nitrogen): Acidic proton (pKa ~16). Must often be protected (SEM, Boc, Tosyl) before metal-catalyzed coupling to prevent catalyst poisoning or deprotonation side reactions.
-
C-3 (Iodine): Most Reactive. Reacts under mild Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, 60°C).
-
C-6 (Bromine): Least Reactive. Requires forcing conditions (higher temp, specialized ligands like XPhos or Buchwald precatalysts) or activation after the C-3 position has been functionalized.[1]
Experimental Workflow: Sequential Coupling
To synthesize a library of kinase inhibitors, researchers should follow this logic:
-
Protection: Install N-Boc or N-SEM.
-
Coupling A (C-3): Perform Suzuki coupling with Aryl-Boronic Acid "A" at 60°C. The Bromine remains intact.[1]
-
Coupling B (C-6): Perform a second Suzuki or Buchwald-Hartwig coupling with reactant "B" at 100°C+.
-
Deprotection: Remove N-protecting group.
Visualization: Orthogonal Coupling Logic
Caption: Logic flow for sequential functionalization exploiting the reactivity difference between C-I and C-Br.
Applications in Drug Discovery
The 5-azaindole core is a bioisostere of indole and 7-azaindole, offering distinct hydrogen bonding capabilities (H-bond acceptor at N-5) which can improve solubility and metabolic stability.[1]
-
Kinase Inhibition: Used to target FMS (CSF-1R) , Aurora Kinases , and JAK family enzymes. The C-3 substituent often occupies the ATP-binding pocket's "gatekeeper" region, while the C-6 substituent extends into the solvent-exposed area to tune solubility.[1]
-
Tubulin Inhibitors: Derivatives of this scaffold have been identified as colchicine-binding site inhibitors, disrupting microtubule dynamics in cancer cells (e.g., HeLa, MCF-7).[3]
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Storage: Light sensitive (protect from photolysis of the C-I bond). Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
Zhang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.[1][2][3] Bioorganic Chemistry.[1][5] Retrieved from [Link]
-
El-Gamal, M. I., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.[6] Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Léris, A., et al. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles.[1] Molecules.[1][7][5][6][8][9][10][11][12][13][14] Retrieved from [Link]
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